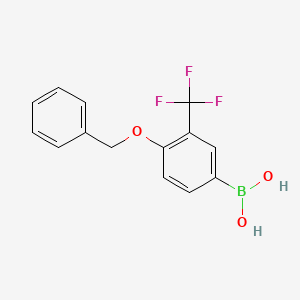

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

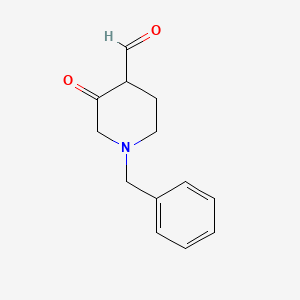

The compound “(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1245014-05-4 . It has a molecular weight of 296.05 . The IUPAC name for this compound is 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid . The physical form of this compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis

The compound “(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid” is a white to yellow solid . The compound has a molecular weight of 296.05 .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

One noteworthy application of boronic acids, including (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, is in catalysis. For example, derivatives of trifluoromethylphenylboronic acid have been utilized as catalysts in dehydrative condensation reactions between carboxylic acids and amines. These reactions are crucial for synthesizing amides, a fundamental reaction in pharmaceutical chemistry. The presence of an ortho-substituent in such boronic acids plays a pivotal role in accelerating the amidation process by preventing the coordination of amines to the boron atom, thus enhancing the reaction efficiency (Wang, Lu, & Ishihara, 2018).

Material Science and Nanotechnology

In material science, phenylboronic acids, including those with trifluoromethyl groups, have been explored for their binding capabilities to saccharides and their utility in modifying the optical properties of nanomaterials. For instance, phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes have shown promise in saccharide recognition due to their ability to quench near-infrared fluorescence in response to saccharide binding. This property is pivotal for developing new sensors and devices in nanotechnology and biomedical engineering (Mu et al., 2012).

Organic Synthesis

The utility of trifluoromethylphenylboronic acids extends into organic synthesis, where they are used as intermediates in forming complex organic compounds. For example, these acids have facilitated the hydroboration of imines, a critical step in synthesizing various amines without the need for external Lewis bases. This method showcases the compound's versatility in synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Yin, Soltani, Melen, & Oestreich, 2017).

High-Performance Polymers

Moreover, trifluoromethylphenylboronic acids have played a significant role in synthesizing high-performance polymers with outstanding thermal stability and optical transparency. These polymers, synthesized through reactions involving trifluoromethyl-activated monomers, exhibit ultrahigh glass-transition temperatures and are soluble in various organic solvents. Their application potential in optical materials due to their transparency in the visible light spectrum is particularly noteworthy (Huang et al., 2007).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Zukünftige Richtungen

Boronic acids, including this compound, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids, as well as improving the efficiency and selectivity of existing reactions .

Eigenschaften

IUPAC Name |

[4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDRDSTVBFGULJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737282 |

Source

|

| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid | |

CAS RN |

1245014-05-4 |

Source

|

| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)

![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)

![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)